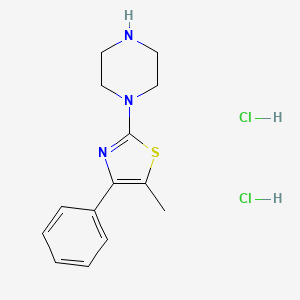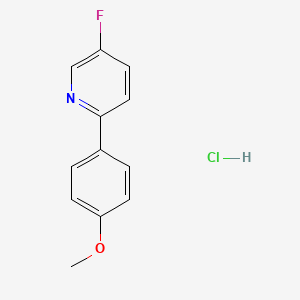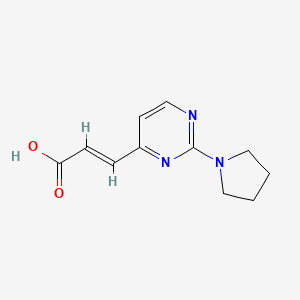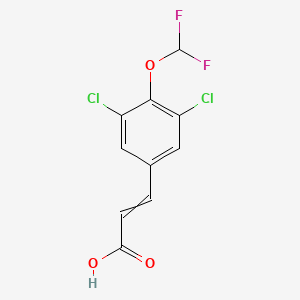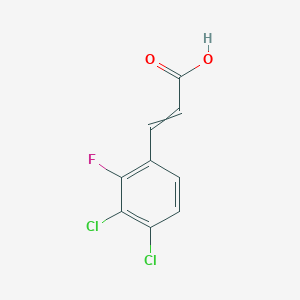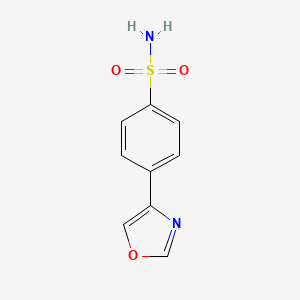
4-氧杂-4-基苯磺酰胺
描述
4-Oxazol-4-yl-benzenesulfonamide is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-Oxazol-4-yl-benzenesulfonamide typically begins with 2-methyl-5-phenyloxazole and sulfuric acid.
Reaction Conditions: The reaction involves cooling sulfuric acid to 0°C and adding 2-methyl-5-phenyloxazole and a 57% solution of nitric acid. The mixture is then heated to initiate the reaction.
Industrial Production Methods: On an industrial scale, the synthesis process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: 4-Oxazol-4-yl-benzenesulfonamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo-derivatives of 4-Oxazol-4-yl-benzenesulfonamide.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents on the oxazole ring.
科学研究应用
4-Oxazol-4-yl-benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has shown potential as an inhibitor of HIV-1 reverse transcriptase, reducing viral replication.
Medicine: Its derivatives are being explored for their antibacterial and antimonooxidase activities.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 4-Oxazol-4-yl-benzenesulfonamide, also known as 4-(1,3-oxazol-4-yl)benzenesulfonamide, is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes . The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II .
Mode of Action
The compound interacts with its target, human carbonic anhydrase II, by inhibiting its activity . This inhibition leads to changes in the physiological processes that these enzymes are involved in .
Biochemical Pathways
The inhibition of human carbonic anhydrases by 4-Oxazol-4-yl-benzenesulfonamide affects various biochemical pathways. These enzymes are involved in a wide range of pharmacological applications, including ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Pharmacokinetics
The compound’s potentiated effect against antibiotic-resistant bacteria suggests it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of human carbonic anhydrase II by 4-Oxazol-4-yl-benzenesulfonamide results in molecular and cellular effects that can be leveraged for therapeutic purposes. For instance, it has been developed as a promising drug candidate for the treatment of glaucoma .
生化分析
Biochemical Properties
4-Oxazol-4-yl-benzenesulfonamide plays a crucial role in biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is human carbonic anhydrase II (hCA II). This enzyme is involved in many physiological and pathological processes, and its inhibition has a wide range of pharmacological applications . 4-Oxazol-4-yl-benzenesulfonamide acts as an isoform-selective inhibitor of hCA II, with a Ki value of 0.05 µM . This interaction is significant for the treatment of glaucoma, as it helps reduce intraocular pressure by inhibiting the enzyme’s activity. Additionally, 4-Oxazol-4-yl-benzenesulfonamide has shown antimicrobial activity against antibiotic-resistant bacteria, including Enterococcus faecium, Enterococcus faecalis, and Escherichia coli .
Cellular Effects
The effects of 4-Oxazol-4-yl-benzenesulfonamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of human carbonic anhydrase II leads to a decrease in the production of bicarbonate ions, which in turn affects cellular pH regulation and metabolic processes . Furthermore, 4-Oxazol-4-yl-benzenesulfonamide has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 4-Oxazol-4-yl-benzenesulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of human carbonic anhydrase II, inhibiting its activity by preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition leads to a reduction in the production of bicarbonate ions and protons, which are essential for various physiological processes. Additionally, 4-Oxazol-4-yl-benzenesulfonamide has been found to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters . This inhibition can have therapeutic implications for the treatment of neurological disorders such as epilepsy and depression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Oxazol-4-yl-benzenesulfonamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Oxazol-4-yl-benzenesulfonamide remains stable under various conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic processes. In vitro and in vivo studies have demonstrated that the long-term effects of 4-Oxazol-4-yl-benzenesulfonamide include sustained inhibition of enzyme activity and modulation of cellular signaling pathways .
Dosage Effects in Animal Models
The effects of 4-Oxazol-4-yl-benzenesulfonamide vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit human carbonic anhydrase II and reduce intraocular pressure without causing significant adverse effects . At higher doses, 4-Oxazol-4-yl-benzenesulfonamide can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with other enzymes and proteins, leading to disruptions in normal cellular function. Threshold effects have also been observed, where the therapeutic benefits of 4-Oxazol-4-yl-benzenesulfonamide are maximized at specific dosage levels, beyond which adverse effects become more pronounced .
Metabolic Pathways
4-Oxazol-4-yl-benzenesulfonamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways for this compound involves its interaction with human carbonic anhydrase II, leading to the inhibition of bicarbonate ion production . Additionally, 4-Oxazol-4-yl-benzenesulfonamide has been found to interact with monoamine oxidase, affecting the metabolism of neurotransmitters such as serotonin and dopamine . These interactions can influence metabolic flux and alter the levels of key metabolites, impacting various physiological processes.
Transport and Distribution
The transport and distribution of 4-Oxazol-4-yl-benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, 4-Oxazol-4-yl-benzenesulfonamide can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 4-Oxazol-4-yl-benzenesulfonamide plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 4-Oxazol-4-yl-benzenesulfonamide can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These modifications can direct the compound to organelles such as the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular function and metabolism .
相似化合物的比较
Oxazole Derivatives: Compounds containing the oxazole ring but with different substituents.
Benzenesulfonamide Derivatives: Compounds with the benzenesulfonamide group but different core structures.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
4-(1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAAEYKZZVOBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413658.png)
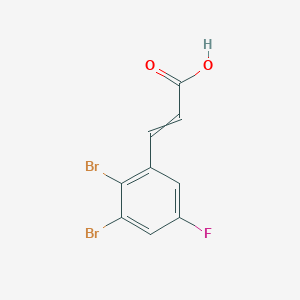
![(4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate](/img/structure/B1413662.png)
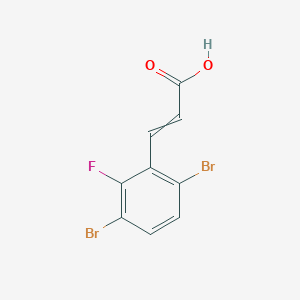
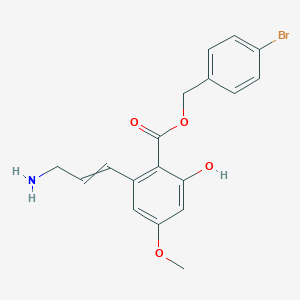



![1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413674.png)
